tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate
Description
Chemical Structure: The compound (CAS 1147194-05-5) consists of a tert-butyl carbamate group linked via a methylene bridge to a carbamoyl moiety, which is attached to a 2-fluoro-4-methylphenyl aromatic ring. Its molecular formula is C₁₄H₁₉FN₂O₃, with a molecular weight of 282.32 g/mol . This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-11(10(15)7-9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMBEVJRLPGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. It may serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets .
Medicine: Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The fluorinated aromatic ring and carbamate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogs, focusing on structural variations, physicochemical properties, and synthetic or functional implications.
Substituent Variations on the Aromatic Ring
tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate (CAS 2356564-22-0)
- Molecular Formula : C₁₂H₁₇FN₂O₂
- Key Differences : Replaces the carbamoyl methyl group with a primary amine (-NH₂) at the 2-position of the 4-fluorophenyl ring.
- Implications: The amino group enhances nucleophilic reactivity, making this compound suitable for coupling reactions (e.g., amide bond formation). However, it may reduce stability compared to the target compound due to oxidative sensitivity .
tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate (CAS 1387760-29-3)
- Molecular Formula : C₁₅H₁₇ClF₃N₂O₃
- Key Differences : Features a chloro and trifluoromethyl (-CF₃) group at the 4- and 3-positions of the phenyl ring, respectively.
- The chloro substituent adds steric bulk, which may hinder interactions in biological systems .
tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate (CAS 70145-70-9)
- Molecular Formula : C₁₄H₂₀N₂O₅S
- Key Differences : Substitutes the 2-fluoro-4-methylphenyl group with a 4-methanesulfonyl (-SO₂CH₃) phenyl ring.
- Implications: The sulfonyl group is strongly electron-withdrawing, enhancing stability but reducing solubility in nonpolar solvents. This modification is common in drugs targeting sulfonamide-sensitive enzymes .
Heterocyclic and Aliphatic Modifications
tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
- Molecular Formula : C₁₀H₁₁ClF₂N₂O₂
- Key Differences : Replaces the phenyl ring with a pyridine ring bearing chloro and fluoro substituents.
- Implications : The pyridine nitrogen introduces basicity, altering solubility and metal-coordination properties. This structure is prevalent in antiviral and kinase inhibitor scaffolds .
tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate
- Molecular Formula : C₁₉H₂₉FN₂O₂
- Key Differences: Incorporates a cyclohexane ring with a fluorobenzylamino substituent, adding conformational rigidity.
Table 1: Structural and Property Comparison
Biological Activity
tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C12H16FNO2, characterized by the presence of a tert-butyl group, a fluorinated aromatic ring, and a carbamate functional group. This structure is pivotal in defining its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C12H16FNO2 |
| Molecular Weight | 229.26 g/mol |
| Functional Groups | Carbamate, Aromatic |
| Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The carbamate group is known for its ability to undergo hydrolysis, which can lead to the release of biologically active amines. Additionally, the fluorine atom in the aromatic ring enhances the compound's electrophilic character, potentially allowing it to participate in various biochemical reactions.
Key Mechanisms:
- Nucleophilic Substitution : The carbamate functional group can act as a leaving group in nucleophilic substitution reactions.
- Enzyme Interaction : The compound may interact with enzymes or receptors, influencing biochemical pathways related to cellular signaling and metabolism.
Biological Activity and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound, particularly in relation to its effects on various biological targets.
Case Studies
- Inhibition of Cholinesterases : Research indicates that carbamate derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. Compounds similar to this compound showed moderate inhibition with IC50 values ranging from 1.60 to 311.0 µM .
- Anticancer Potential : Some studies have explored the use of carbamate derivatives in cancer therapy. Specifically, compounds that share structural similarities with this compound have demonstrated efficacy in preclinical models by modulating pathways involved in tumor growth and metastasis .
- Cystic Fibrosis Research : The compound's derivatives are being investigated for their potential role as CFTR modulators, which could benefit patients with cystic fibrosis by enhancing chloride ion transport across cell membranes .
Efficacy Data
The efficacy of this compound can be summarized as follows:
| Study Focus | Target Enzyme/Pathway | IC50/EC50 Values |
|---|---|---|
| Cholinesterase Inhibition | AChE | 1.60 - 311.0 µM |
| Cancer Cell Proliferation | Various Tumor Markers | Varies by study |
| CFTR Modulation | CFTR Ion Transport | Varies by compound |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-{[(2-fluoro-4-methylphenyl)carbamoyl]methyl}carbamate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via a two-step carbamate formation. First, the amine group of the methylcarbamoyl intermediate is protected using tert-butyl chloroformate in the presence of a base like triethylamine. Second, coupling with 2-fluoro-4-methylphenyl isocyanate under anhydrous conditions yields the final product . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2 equivalents of isocyanate), and maintaining inert atmospheres to prevent hydrolysis. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for minimizing side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H), the methyl group resonance from the 4-methylphenyl moiety (~2.3 ppm), and aromatic protons split by fluorine coupling (e.g., doublets near 7.0–7.5 ppm) .
- ¹³C NMR : Confirm the carbamate carbonyl at ~155 ppm and the tert-butyl quaternary carbon at ~80 ppm.
- IR Spectroscopy : Stretching frequencies for the carbamate C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) are diagnostic .
- Mass Spectrometry : ESI-MS or HRMS should show the molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₈FN₂O₃).
Q. What safety protocols are recommended for handling this compound, and how should accidental exposure be managed?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields. Use fume hoods for synthesis and purification steps .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation persists .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?
Methodological Answer: The 2-fluoro group activates the phenyl ring via electron-withdrawing effects, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, fluorine enhances oxidative addition rates with palladium catalysts. Mechanistic studies using DFT calculations suggest that the fluorine atom lowers the energy barrier for transition-state formation by stabilizing negative charge buildup . Experimental validation involves kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (¹⁸O/¹⁹F) to track reaction pathways.
Q. What computational approaches are used to predict solvation effects and conformational stability of this carbamate?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess solvation free energy in polar (water) vs. nonpolar (chloroform) solvents using force fields like OPLS-AA.
- Density Functional Theory (DFT) : Calculate torsional barriers for the carbamate linkage (C-O rotation) and compare with experimental data from variable-temperature IR .
- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) derived from COSMO-RS predict miscibility with common solvents, aiding crystallization strategies.
Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability) across in vitro assays?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), control for metabolic interference (e.g., CYP450 activity), and validate using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) .
- Data Analysis : Apply Hill slope corrections for dose-response curves and use ANOVA to identify batch effects. Cross-reference with structural analogs to isolate substituent-specific effects (e.g., fluorine vs. methyl group contributions).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
